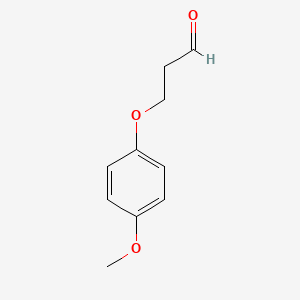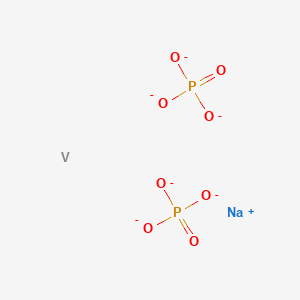
Sodium;vanadium;diphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium vanadium diphosphate can be synthesized using various methods, including the sol-gel method and solid-state reactions. One common approach involves mixing sodium carbonate (Na₂CO₃), vanadium pentoxide (V₂O₅), and ammonium dihydrogen phosphate ((NH₄)H₂PO₄) in stoichiometric amounts. The mixture is then heated at high temperatures (around 800°C) to form the desired compound .
Industrial Production Methods
In industrial settings, the production of sodium vanadium diphosphate often involves ball-milling assisted solid-state methods. This process utilizes citric acid as a carbon source to enhance the conductivity of the final product. The carbon-coated composite electrodes produced through this method display high initial specific capacity and excellent cycling stability .
Chemical Reactions Analysis
Types of Reactions
Sodium vanadium diphosphate undergoes various chemical reactions, primarily oxidation and reduction processes. These reactions are crucial for its function as a cathode material in sodium-ion batteries .
Common Reagents and Conditions
The oxidation and reduction reactions typically occur during the charging and discharging cycles of the battery. Common reagents involved in these processes include sodium ions (Na⁺) and vanadium ions (V⁵⁺/V³⁺). The conditions for these reactions are usually controlled by the electrochemical environment within the battery .
Major Products Formed
The major products formed during these reactions are the oxidized and reduced forms of vanadium, which facilitate the storage and release of electrical energy. The structural stability of sodium vanadium diphosphate ensures that these reactions can occur repeatedly without significant degradation .
Scientific Research Applications
Sodium vanadium diphosphate has a wide range of scientific research applications, particularly in the field of energy storage. It is extensively studied as a cathode material for sodium-ion batteries due to its high capacity, stable voltage platform, and excellent cycling stability . Additionally, its low toxicity and structural stability make it a promising candidate for large-scale energy storage systems .
Mechanism of Action
The mechanism of action of sodium vanadium diphosphate in sodium-ion batteries involves the reversible intercalation and deintercalation of sodium ions within its crystal structure. This process is facilitated by the NASICON framework, which provides a three-dimensional channel for ion diffusion. The vanadium ions undergo oxidation and reduction, enabling the storage and release of electrical energy .
Comparison with Similar Compounds
Similar Compounds
Lithium vanadium phosphate (Li₃V₂(PO₄)₃): Similar to sodium vanadium diphosphate, this compound is used as a cathode material in lithium-ion batteries.
Uniqueness
Sodium vanadium diphosphate stands out due to its high sodium ion mobility, structural stability, and low cost. Its ability to maintain high capacity and stable voltage over numerous cycles makes it a highly attractive material for sodium-ion batteries .
Properties
CAS No. |
477779-61-6 |
|---|---|
Molecular Formula |
NaO8P2V-5 |
Molecular Weight |
263.87 g/mol |
IUPAC Name |
sodium;vanadium;diphosphate |
InChI |
InChI=1S/Na.2H3O4P.V/c;2*1-5(2,3)4;/h;2*(H3,1,2,3,4);/q+1;;;/p-6 |
InChI Key |
IAEKEUNPZJPKJQ-UHFFFAOYSA-H |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Na+].[V] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


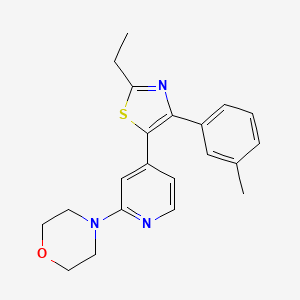
![1-Azabicyclo[5.2.0]non-3-en-9-one](/img/structure/B14236822.png)
![1H-Indole-2-carboxamide, 3-[(2-amino-5-chlorophenyl)thio]-5-chloro-](/img/structure/B14236831.png)
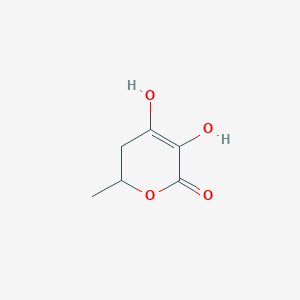
![2-(4-fluorophenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14236840.png)
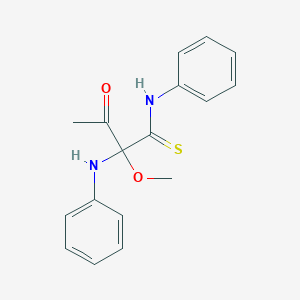
![1,3,6,8-Tetraoxaspiro[4.4]nonane-2,7-dione](/img/structure/B14236856.png)
![[(4S)-4-phenyl-2-sulfanylidene-1,3-thiazolidin-3-yl]-pyridin-3-ylmethanone](/img/structure/B14236869.png)
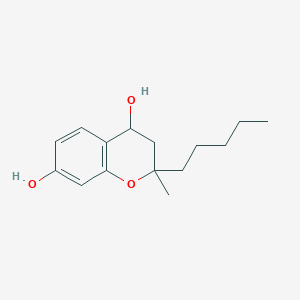
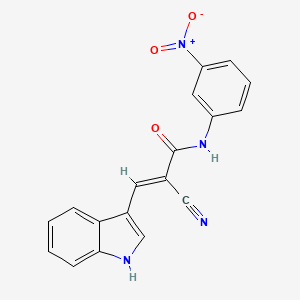

![6,6'-[1,4-Phenylenebis(oxy)]dihexanoic acid](/img/structure/B14236879.png)
![N-[4-(2,4-Dichlorophenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B14236880.png)
